Potency Advantage vs. Rivastigmine: AChE/BChE-IN-4 Exhibits Superior hBChE and hAChE Inhibition
AChE/BChE-IN-4 (BMC-3) demonstrates a significant potency advantage over the clinically approved dual cholinesterase inhibitor rivastigmine. In a direct comparison using a hybrid tryptamine-rivastigmine study as a benchmark for rivastigmine's activity, AChE/BChE-IN-4 is approximately 8.4-fold more potent against hAChE (792 nM vs. 6630 nM) and over 41-fold more potent against hBChE (2.2 nM vs. 91 nM) [1][2]. The original study also confirms that BMC-3 is more potent than rivastigmine against both electric eel AChE and equine serum BChE under identical experimental conditions [1].
| Evidence Dimension | Enzyme inhibition potency (IC50) for human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE) |
|---|---|
| Target Compound Data | hAChE IC50 = 792 nM; hBChE IC50 = 2.2 nM |
| Comparator Or Baseline | Rivastigmine (reference drug): hAChE IC50 = 6630 nM; hBChE IC50 = 91 nM (from Shankar et al., 2025) |
| Quantified Difference | ~8.4-fold improvement in hAChE potency; ~41.4-fold improvement in hBChE potency |
| Conditions | In vitro enzyme inhibition assays using human recombinant AChE and BChE (Shankar et al., 2025). BMC-3 data from Wu et al., 2020. |
Why This Matters
This superior potency on both enzymes, particularly the dramatic improvement in BChE inhibition, makes AChE/BChE-IN-4 a more powerful tool for investigating cholinergic deficits in advanced Alzheimer's disease models, where BChE activity becomes predominant.
- [1] Wu J, et al. Design, synthesis and biological evaluation of novel carbamates as potential inhibitors of acetylcholinesterase and butyrylcholinesterase. Bioorg Med Chem. 2020 Mar 1;28(5):115324. View Source
- [2] Shankar G, et al. Discovery of novel hybrid tryptamine-rivastigmine molecules as potent AChE and BChE inhibitors exhibiting multifunctional properties for the management of Alzheimer's disease. Eur J Med Chem. 2025 Feb 5;283:117066. View Source
